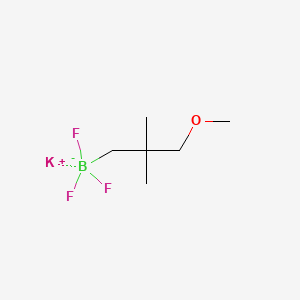
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide typically involves the reaction of trifluoroborane with 3-methoxy-2,2-dimethylpropyl potassium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of boron-containing compounds with different functional groups.
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoro group enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the methoxy and dimethylpropyl groups.
Potassium methoxyborohydride: Contains a methoxy group but differs in the boron-hydride bonding.
Potassium dimethylpropylborohydride: Similar in the dimethylpropyl group but lacks the trifluoro and methoxy groups.
Uniqueness
Potassium trifluoro(3-methoxy-2,2-dimethylpropyl)boranuide is unique due to the combination of the trifluoro, methoxy, and dimethylpropyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific applications in synthesis, research, and industry.
Propiedades
Fórmula molecular |
C6H13BF3KO |
|---|---|
Peso molecular |
208.07 g/mol |
Nombre IUPAC |
potassium;trifluoro-(3-methoxy-2,2-dimethylpropyl)boranuide |
InChI |
InChI=1S/C6H13BF3O.K/c1-6(2,5-11-3)4-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
Clave InChI |
PKVCHYVUESGYSW-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC(C)(C)COC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


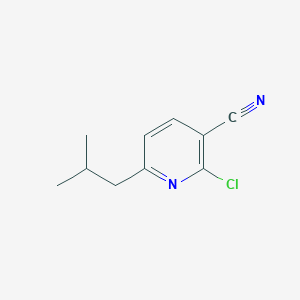
![7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13571205.png)
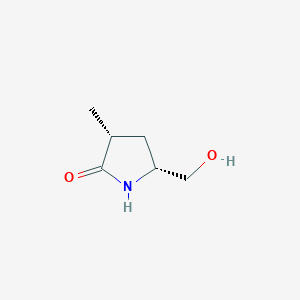
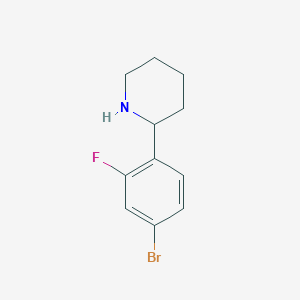
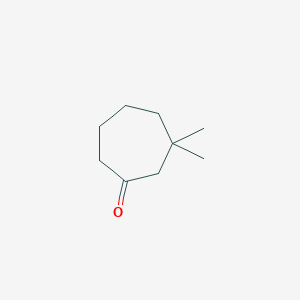
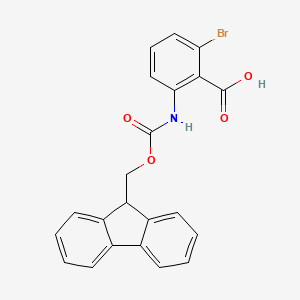
![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
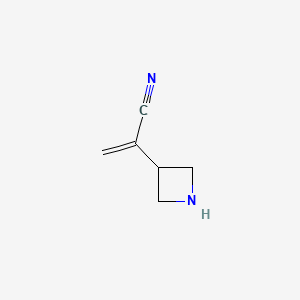
![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
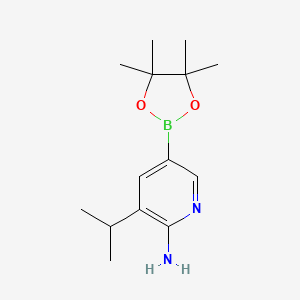

![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

